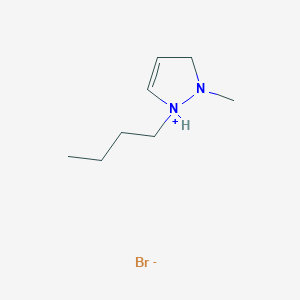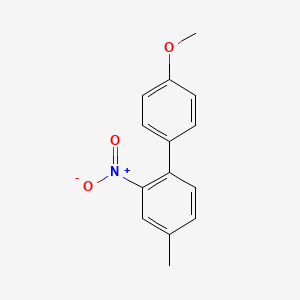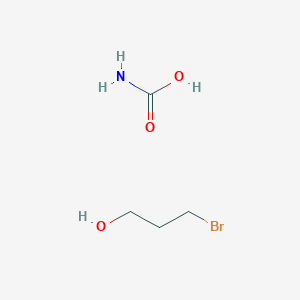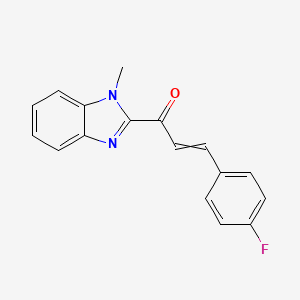
N-tert-butylthiophene-3-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a chemical compound with the molecular formula C9H14N2S and a molecular weight of 182.29 g/mol . It is a yellow to white solid with a melting point of 82-85°C . This compound is used primarily in research and development, particularly in the fields of chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-tert-butylthiophene-3-carboximidamide can be synthesized through various methods. One common method involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by Cu(OTf)2 . This reaction is typically carried out under solvent-free conditions at room temperature, making it an efficient and environmentally friendly process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods used in research can be scaled up for industrial applications. The use of stable and efficient catalysts like Cu(OTf)2 ensures high yields and cost-effectiveness in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-butylthiophene-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
N-tert-butylthiophene-3-carboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-tert-butylthiophene-3-carboximidamide involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophiles. This interaction can affect various biological pathways, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
N-tert-butylthiophene-3-carboxamide: Similar in structure but with different functional groups, leading to varied reactivity and applications.
N-tert-butylthiophene-2-carboximidamide: Differing in the position of the carboximidamide group, which can influence its chemical behavior and biological activity.
Uniqueness
This compound is unique due to its specific functional groups and their positions, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C9H14N2S |
|---|---|
Peso molecular |
182.29 g/mol |
Nombre IUPAC |
N'-tert-butylthiophene-3-carboximidamide |
InChI |
InChI=1S/C9H14N2S/c1-9(2,3)11-8(10)7-4-5-12-6-7/h4-6H,1-3H3,(H2,10,11) |
Clave InChI |
OGEYEPXAAKHACN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N=C(C1=CSC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate](/img/structure/B12528553.png)


![2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate](/img/structure/B12528568.png)


![3-{[1-(4-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12528588.png)
![(1R)-1-[4-(Benzyloxy)phenyl]ethane-1,2-diol](/img/structure/B12528590.png)






